Cas no 439109-06-5 (N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide)
439109-06-5 structure
Product Name:N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
CAS No:439109-06-5
MF:C16H10F3NOS
MW:321.316913127899
CID:5747908
PubChem ID:1477958
Update Time:2023-11-11
N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 439109-06-5
- SCHEMBL15698904
- AKOS005093527
- N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- 4T-1513
- N-phenyl-5-trifluoromethylbenzo[b]thiophene-2-carboxamide
- N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
-
- Inchi: 1S/C16H10F3NOS/c17-16(18,19)11-6-7-13-10(8-11)9-14(22-13)15(21)20-12-4-2-1-3-5-12/h1-9H,(H,20,21)
- InChI Key: OWPMZYQRSIIEGD-UHFFFAOYSA-N
- SMILES: S1C(C(NC2C=CC=CC=2)=O)=CC2C=C(C(F)(F)F)C=CC1=2
Computed Properties
- Exact Mass: 321.04351960g/mol
- Monoisotopic Mass: 321.04351960g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 57.3Ų
N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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